2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

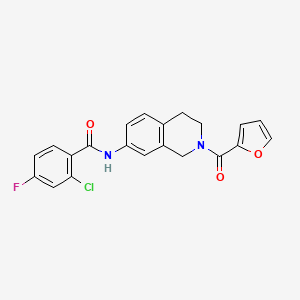

This compound features a benzamide core substituted with chlorine (C2) and fluorine (C4), linked to a 1,2,3,4-tetrahydroisoquinoline scaffold modified with a furan-2-carbonyl group (Figure 1). The chloro and fluoro substituents may enhance electronic properties and metabolic stability, while the furan carbonyl group could influence solubility and binding interactions.

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3/c22-18-11-15(23)4-6-17(18)20(26)24-16-5-3-13-7-8-25(12-14(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWWIZXJAKLGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents through halogenation reactions. The furan-2-carbonyl group is then attached via acylation reactions, and the tetrahydroisoquinoline ring is incorporated through cyclization reactions. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring and tetrahydroisoquinoline moiety can be oxidized under specific conditions.

Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and tetrahydroisoquinoline rings.

Reduction: Alcohol derivatives of the furan-2-carbonyl group.

Substitution: Substituted benzamide derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and fluoro substituents can enhance binding affinity and specificity, while the furan-2-carbonyl and tetrahydroisoquinoline moieties contribute to the overall pharmacophore.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include benzamide-linked tetrahydroisoquinolines and halogenated aromatics. For example, 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) () shares halogen substituents but differs in its quinoline core and sulfonamido side chain.

Table 1: Hypothetical Comparative Properties Based on Computational Methods

Methodology :

- Density-functional theory (DFT) calculations, as described by Becke and Lee-Yang-Parr (LYP) , can model electronic effects. For instance, the chloro and fluoro substituents in the target compound likely create electron-deficient regions, influencing binding to targets like kinases or receptors.

Crystallographic and Stability Insights

Crystallographic analysis using programs like SHELX is critical for resolving structural features. For example:

- Tetrahydroisoquinoline derivatives often exhibit planar aromatic systems, but the furan substituent may introduce torsional strain, affecting conformational stability.

- Halogen bonding (Cl/F) in the target compound could enhance crystal packing efficiency compared to non-halogenated analogs.

Key Observations

- Electronic Tuning : The combination of Cl and F optimizes σ-hole interactions for target binding, as modeled by DFT .

- Structural Flexibility: The tetrahydroisoquinoline scaffold allows conformational adaptability, but the furan carbonyl may restrict rotation, impacting binding kinetics.

Gaps and Opportunities

- Experimental validation of DFT-predicted properties (e.g., solubility, binding energy) is needed.

- Synthesis and crystallographic analysis using SHELX could resolve ambiguities in spatial arrangement.

Biological Activity

2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzamide core with chloro and fluoro substituents, a furan-2-carbonyl group, and a tetrahydroisoquinoline moiety. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H16ClFN2O3, with a molecular weight of 398.82 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClFN2O3 |

| Molecular Weight | 398.82 g/mol |

| CAS Number | 955684-67-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance binding affinity and specificity towards these targets. The furan-2-carbonyl and tetrahydroisoquinoline components contribute to the overall pharmacophore, facilitating various biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, similar benzamide derivatives have demonstrated significant inhibitory effects on cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against solid tumors.

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives with similar structural motifs exhibit strong antiproliferative effects against various cancer cell lines. For example, one study reported an IC50 value of 1.30 μM for a related compound against HepG2 cells . Such findings suggest that the target compound may possess comparable or enhanced efficacy.

- Mechanistic Insights : Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through the modulation of cell cycle progression and enhancement of apoptotic pathways. For instance, compounds similar to this compound were shown to promote G2/M phase arrest in cell cycle analysis .

Pharmacological Potential

The pharmacological profile of this compound suggests its potential as an HDAC inhibitor or in other therapeutic areas such as neurodegenerative diseases due to its structural similarities with known inhibitors . Further research is warranted to explore its efficacy in vivo and its possible side effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

The synthesis involves multi-step reactions, including condensation of the tetrahydroisoquinoline core with halogenated benzamide and furan-2-carbonyl groups. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation .

- Catalysts : Use of coupling agents like HATU or EDCI improves yield in acylation steps .

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions during halogenation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation relies on:

- Spectroscopic techniques :

- X-ray crystallography : Resolves stereochemistry of the tetrahydroisoquinoline ring and furan-2-carbonyl orientation .

Advanced Research Questions

Q. How do reaction kinetics influence the yield of halogenation steps in this compound’s synthesis?

Halogenation (e.g., chloro/fluoro substitution) is sensitive to:

Q. What computational methods are effective for predicting this compound’s biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding between the furan-2-carbonyl group and active-site residues .

- Pharmacophore mapping : Identifies key motifs (halogens, amide) responsible for binding affinity to receptors like G-protein-coupled receptors (GPCRs) .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales, highlighting critical binding residues .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

Common discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Cell line specificity : Compare results across multiple models (e.g., HEK293 vs. HeLa cells) to identify target selectivity .

- Metabolic stability : Use liver microsome assays to assess if rapid degradation skews activity measurements .

Methodological Challenges

Q. What strategies improve the solubility of this compound for in vitro studies?

Q. How can researchers validate the compound’s stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.